1-Amino-3,3-dimethylbutan-2-OL hydrochloride
Description
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)5(8)4-7;/h5,8H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYKTKSFRTTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698059 | |
| Record name | 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-15-9, 2089245-23-6 | |
| Record name | 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-amino-3,3-dimethylbutan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve more complex procedures to ensure high purity and yield .
Chemical Reactions Analysis
1-Amino-3,3-dimethylbutan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides
Scientific Research Applications
1-Amino-3,3-dimethylbutan-2-OL hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Amino-3,3-dimethylbutan-2-one hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- CAS Number : 33119-72-1
- Synonyms: 1-Amino-3,3-dimethyl-2-butanone hydrochloride, α-Aminopinacolone hydrochloride .
Structural Features: The compound consists of a branched butanone backbone with a primary amine group at position 1 and two methyl groups at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.
Comparison with Structurally Similar Compounds
Memantine Hydrochloride
Key Differences :
Research Findings :
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- CAS Number: Not explicitly listed (see ).
Key Differences :
Structural Impact :
The ester group in the analog increases susceptibility to nucleophilic attack, whereas the ketone in the target compound is more stable under basic conditions .
3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride
Key Differences :
Research Notes: Adamantane derivatives exhibit enhanced binding to hydrophobic pockets in proteins, unlike the target compound’s flexible backbone .
(S)-2-Aminoheptan-3-one Hydrochloride
Key Differences :
Critical Analysis of Structural and Functional Differences
- Branched vs. Cyclic Structures : The target compound’s linearity allows conformational flexibility, advantageous in ligand design, while adamantane derivatives (Memantine) offer rigidity for targeted receptor binding .
- Functional Groups : Ketones (target compound) are less reactive than esters (methyl ester analog) but more stable under physiological conditions .
- Bioactivity : Adamantane-based compounds dominate in neurology due to their pharmacokinetic profiles, whereas the target compound is primarily a synthetic intermediate .
Biological Activity
1-Amino-3,3-dimethylbutan-2-OL hydrochloride, also known as DMBA (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride, is a chiral amino alcohol with significant implications in both organic synthesis and pharmacological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses supported by various studies.
Chemical Structure:
- Molecular Formula: C6H15ClN2O
- Molecular Weight: 152.65 g/mol
- Chirality: The compound has a chiral center, leading to two enantiomers: (R)- and (S)- forms, which can exhibit different biological activities.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which play a crucial role in modulating enzyme activity and influencing biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, potentially impacting metabolic pathways relevant to various diseases.
- Receptor Interaction: Its structural similarity to natural substrates allows it to bind selectively to chiral receptors, enhancing specificity in therapeutic applications.
Case Studies and Research Findings
-
Neurological Conditions:
- Research has explored the use of DMBA as an intermediate in synthesizing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier is particularly noteworthy.
- A study indicated that DMBA derivatives could exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease.
-
Antimicrobial Activity:
- Preliminary studies have shown that DMBA possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membrane integrity.
- Anti-inflammatory Effects:
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| (S)-1-Amino-3,3-dimethylbutan-2-ol | Chiral | Different enzyme inhibition profile | Opposite chirality affects bioactivity |
| 1-Amino-2-butanol hydrochloride | Lacks methyl groups | Less potent antimicrobial effects | Simpler structure |
| 2-Amino-3-methylbutan-1-ol | Differently substituted | Varies in reactivity | Distinct functional groups |
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source (Evidence) |
|---|---|---|
| Molecular Formula | C6H14ClNO | |
| Molecular Weight | 151.63 g/mol | |
| Solubility | Water, methanol (high) | |
| Melting Point | ~268°C (decomposes) | |
| Chiral Centers | 1 (at C2) |
How can researchers address low synthetic yields of this compound during scale-up from laboratory to industrial production?
Answer:
Key strategies include:
- Optimizing reaction parameters : Adjust temperature, substrate concentration, and catalyst loading to minimize side reactions. For example, continuous flow reactors improve heat transfer and mixing efficiency in scaled syntheses .
- Green chemistry principles : Use water as a solvent or employ recyclable catalysts to enhance sustainability .
- Purification techniques : Crystallization or column chromatography ensures high-purity yields, as seen in industrial protocols for structurally similar compounds .
What computational modeling approaches are effective in predicting the metabolic stability of this compound for pharmaceutical development?
Answer:
- Density functional theory (DFT) : Predicts oxidation sites by analyzing electron density and frontier molecular orbitals .
- Molecular docking simulations : Assess interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolic liabilities .
- AI-driven platforms : Tools like Pistachio and Reaxys databases enable retrosynthetic planning and metabolic pathway prediction, as applied to amino alcohol derivatives .
How does the stereochemical configuration of this compound influence its biological activity and receptor binding affinity?
Answer:
- Enantioselectivity : The (S)-enantiomer may exhibit higher affinity for NMDA receptors, analogous to memantine hydrochloride’s stereospecific antagonism .
- Chiral resolution : Techniques like chiral HPLC or enzymatic kinetic resolution isolate active stereoisomers, critical for pharmacological studies .
- Receptor binding : Molecular dynamics simulations reveal that stereochemistry alters hydrogen-bonding networks with target proteins, affecting potency .
What strategies are recommended for resolving contradictory data regarding the solubility profile of this compound in different solvent systems?
Answer:
- Standardized protocols : Use the shake-flask method with HPLC quantification under controlled temperature and pH .
- Thermodynamic modeling : Compare experimental data with COSMO-RS predictions to account for solvent polarity and ionic strength effects .
- Polymorph screening : X-ray powder diffraction (XRPD) identifies crystalline forms that may influence solubility discrepancies .
In designing stability studies for this compound, what accelerated degradation conditions should be implemented to predict long-term storage stability?
Answer:
Follow ICH Q1A(R2) guidelines :
- Thermal stress : 40–60°C for 1–3 months to simulate aging .
- Humidity : 75% RH to assess hydrolysis susceptibility, critical for hydrochloride salts .
- Photolytic testing : Expose to UV light (ICH Option 2) to detect photodegradation products .
- Analytical monitoring : LC-MS identifies degradation pathways, such as deamination or oxidation .
How can researchers validate the enantiomeric purity of this compound in asymmetric synthesis?
Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® AD-H) for baseline separation of enantiomers .
- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) .
- Nuclear Overhauser effect (NOE) NMR : Confirms spatial arrangement of substituents around the chiral center .
What are the critical considerations for selecting reaction solvents in the synthesis of this compound to minimize side reactions?
Answer:
- Polar aprotic solvents : Acetonitrile or DMF enhance nucleophilicity of the amino group while stabilizing intermediates .
- Acidic conditions : Hydrochloric acid in dioxane facilitates salt formation without epimerization, as shown in peptide coupling reactions .
- Solvent-free systems : Mechanochemical grinding reduces byproduct formation in solid-state syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
